tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate
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Overview
Description
tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a cyclobutyl ring with a hydroxyl group
Mechanism of Action
Mode of Action
Carbamates typically work by forming a covalent bond with their target, which can lead to inhibition of the target’s function .
Biochemical Pathways
Without specific information on “tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate”, it’s hard to say which biochemical pathways it might affect. Carbamates are often involved in pathways related to neurotransmission, as they can inhibit enzymes like acetylcholinesterase .
Pharmacokinetics
Carbamates in general are known to have good oral bioavailability and can cross the blood-brain barrier .
Result of Action
Carbamates can have a variety of effects depending on their specific structure and target .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method includes the use of tert-butyl carbamate and a cyclobutyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound can be used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine functionality .
Medicine: Its structural features make it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes .
Comparison with Similar Compounds
- tert-Butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate
- tert-Butyl N-[(1S,2S)-2-hydroxycyclohexyl]carbamate
- tert-Butyl carbamate
Uniqueness: tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate is unique due to the presence of both a hydroxyl group and a cyclobutyl ring. This combination provides distinct reactivity and stability compared to similar compounds. The hydroxyl group allows for additional hydrogen bonding interactions, while the cyclobutyl ring imparts rigidity to the molecule, influencing its overall conformation and reactivity .
Properties
IUPAC Name |
tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUJIZNXJAXEJU-BQBZGAKWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H]1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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